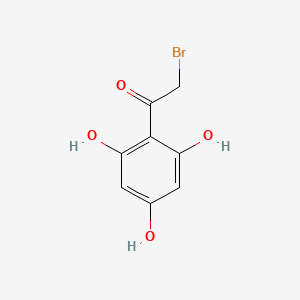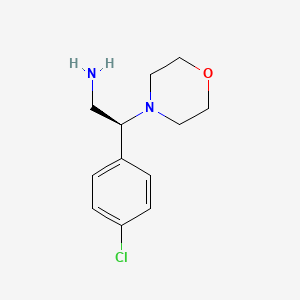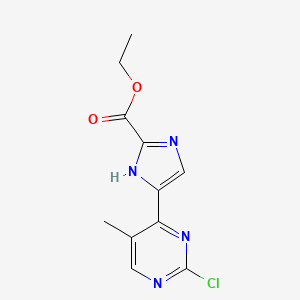
2,3-dimethylterephthalic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylterephthalic acid is an organic compound with the molecular formula C₁₀H₁₀O₄. It is a derivative of terephthalic acid, where two methyl groups are substituted at the 2 and 3 positions of the benzene ring. This compound is primarily used in the synthesis of various polymers and metal-organic frameworks.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylterephthalic acid can be synthesized through the hydrolysis of its ester form, which is commercially available. The ester is subjected to acidic or basic hydrolysis to yield the desired acid. The reaction typically involves heating the ester with a strong acid or base in an aqueous medium.
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of 2,3-dimethylbenzene (o-xylene) using a catalyst such as cobalt-manganese-bromide in the presence of air or oxygen. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylterephthalic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: 2,3-Dicarboxyterephthalic acid.
Reduction: 2,3-Dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,3-Dimethylterephthalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-dimethylterephthalic acid involves its interaction with various molecular targets. In metal-organic frameworks, it acts as a linker molecule, coordinating with metal ions to form stable structures. The pathways involved include coordination chemistry and hydrogen bonding, which contribute to the stability and functionality of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid: The parent compound without methyl substitutions.
2,6-Dimethylterephthalic acid: Another derivative with methyl groups at the 2 and 6 positions.
Isophthalic acid: A similar compound with carboxylic acid groups at the 1 and 3 positions.
Uniqueness
2,3-Dimethylterephthalic acid is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the properties of the materials it forms. This positional isomerism allows for the fine-tuning of the physical and chemical properties of the resulting compounds, making it valuable in specialized applications.
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2,3-dimethylterephthalic acid |
InChI |
InChI=1S/C10H10O4/c1-5-6(2)8(10(13)14)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
RYRZSXJVEILFRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12949985.png)
![6-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12949999.png)
![2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)


![tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950014.png)
![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)

